N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE
Description
N-(3-Bromo-4-methoxybenzyl)(2,4-dimethoxyphenyl)methanamine is a tertiary amine derivative featuring a methoxy-substituted benzyl group and a 2,4-dimethoxyphenyl moiety. The compound’s structure is characterized by bromine at the 3-position and methoxy groups at the 4-position on the benzyl ring, combined with a 2,4-dimethoxyphenyl substituent. This arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-20-14-6-5-13(17(9-14)22-3)11-19-10-12-4-7-16(21-2)15(18)8-12/h4-9,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDIGYAAODRAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=C(C=C2)OC)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the bromine and methoxy groups, play a crucial role in its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Triazine Derivatives
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C25H19BrN4O6) shares structural motifs with the target compound, including bromine and methoxy substituents. However, the triazine core introduces distinct reactivity, such as enhanced hydrogen-bonding capacity and planar geometry. The triazine derivative’s synthesis involves stepwise substitution of chlorotriazine with phenolic groups, a method contrasting with the reductive amination typically used for methanamine derivatives. The triazine-based compound exhibits higher polarity due to its ester and triazine functionalities, which may limit membrane permeability compared to the tertiary amine structure of the target compound .
Comparison with Benzothiazole Acrylamide Derivatives
Benzothiazole derivatives like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (from EP3348550A1) feature a heterocyclic benzothiazole core instead of a methanamine backbone. These compounds often target kinases or inflammatory pathways due to their planar, conjugated systems. For instance, N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide demonstrates higher metabolic stability but lower solubility than the target compound, attributed to its ethoxy and chloro substituents .
Comparison with Triazole-Thioacetic Acid Derivatives
2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids (from Monatshefte für Chemie) incorporate a triazole ring and thioether linkage, differing significantly in electronic properties. The triazole’s nitrogen-rich structure enhances metal coordination, while the thioacetic acid group increases acidity. Toxicity predictions via GUSAR-online suggest these triazole derivatives exhibit higher acute toxicity (LD50 ~200 mg/kg) compared to the tertiary amine-based target compound, which is hypothesized to have lower toxicity due to reduced metabolic activation .
Critical Analysis of Research Findings
- Synthetic Accessibility : The target methanamine derivative is synthesized via reductive amination, a robust and scalable method, whereas triazine and triazole derivatives require multi-step nucleophilic substitutions or cyclization reactions .
- Biological Relevance : Benzothiazole derivatives exhibit stronger kinase inhibition due to their rigid scaffolds, while the target compound’s flexible methanamine backbone may favor allosteric modulation .
- Toxicity and Safety : Computational models highlight the triazole derivatives’ higher toxicity, emphasizing the need for structural optimization in drug design compared to the methanamine analog .
Biological Activity
N-(3-Bromo-4-methoxybenzyl)(2,4-dimethoxyphenyl)methanamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure characterized by the presence of bromine and methoxy substituents, which are known to influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzo[b]furan have shown promising results in inhibiting tumor growth in various human cancer cell lines. A study highlighted that certain derivatives exhibited up to a ten-fold increase in potency against specific cancer cell lines compared to standard drugs like Combretastatin-A4 .
Enzyme Inhibition
The compound has been reported to inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase. The inhibition mechanism involves the interaction of the bromine and methoxy groups with the active sites of these enzymes, leading to reduced enzyme activity. This property could be beneficial in treating conditions related to inflammation or neurodegeneration.
Case Studies
- Study on Antiproliferative Activity : A study conducted on various derivatives showed that modifications at specific positions on the phenyl rings significantly impacted their antiproliferative activity against cancer cell lines. The introduction of methoxy groups at strategic positions enhanced biological activity, indicating a structure-activity relationship that could be exploited for drug development .
- Enzyme Interaction Analysis : Research analyzing the binding affinity of related compounds to the 5-HT2A receptor demonstrated that structural modifications could lead to substantial increases in receptor affinity. This suggests that this compound might also exhibit similar enhancements in biological activity through targeted modifications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.5 | |
| Compound B | Enzyme Inhibition | 0.8 | |
| N-(3-Bromo...) | Enzyme Inhibition | 0.6 | |
| Compound C | Antiproliferative | 0.3 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound binds to the active sites of enzymes such as acetylcholinesterase, leading to inhibition and subsequent biological effects.
- Cellular Uptake : The presence of methoxy groups may facilitate cellular uptake, enhancing its bioavailability and efficacy within target tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
